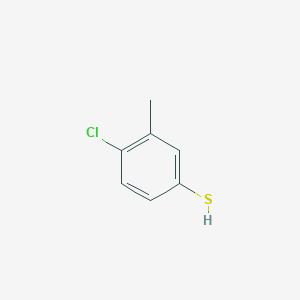

4-Chloro-3-methylthiophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKWCYVLTDUGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938040 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-00-6 | |

| Record name | 4-Chloro-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies

Established Synthetic Pathways for 4-Chloro-3-methylphenol (B1668792)

The primary industrial route to 4-chloro-3-methylphenol, also known as p-chloro-m-cresol (PCMC), involves the direct chlorination of its parent compound, m-cresol (B1676322). chemicalbook.comguidechem.comwikipedia.org This process is a cornerstone of its commercial production. encyclopedia.pub

Chlorination of m-Cresol for Direct Synthesis

The direct synthesis of 4-chloro-3-methylphenol is achieved through the electrophilic aromatic substitution of m-cresol. wikipedia.org While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) is commonly used in commercial processes. encyclopedia.pub

A specific patented method details a solvent-free and catalyst-free approach for synthesizing 4-chloro-3-cresol. google.com This process involves the direct reaction of m-cresol with sulfuryl chloride. google.com Controlling the reaction temperature is crucial; the optimal range is between 30-40°C to ensure that 4-chloro-3-cresol is the main product. google.com If the temperature exceeds 50°C, the formation of the isomer 5-chloro-3-cresol becomes predominant. google.com To maximize the yield of the target product and prevent further chlorination into by-products, the reaction's conversion rate is controlled to be between 75% and 90%. google.com

Research has also focused on improving the regioselectivity of this chlorination to favor the para-isomer. The use of sulfur-containing catalysts, such as dialkyl sulfides or dithiaalkanes, in conjunction with sulfuryl chloride and a Lewis acid like aluminum chloride, has been shown to significantly increase the yield and para/ortho ratio of the desired 4-chloro-3-methylphenol product. mdpi.comcardiff.ac.ukcardiff.ac.uk

Table 1: Reaction Conditions for Synthesis of 4-Chloro-3-cresol via Chlorination of m-Cresol

| Parameter | Condition | Source |

|---|---|---|

| Raw Material | m-Cresol | google.com |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | google.com |

| Molar Ratio (SO₂Cl₂:m-Cresol) | 0.5-1.0 : 1 | google.com |

| Optimal Molar Ratio | 0.75-0.9 : 1 | google.com |

| Reaction Temperature | 0-50°C | google.com |

| Optimal Reaction Temperature | 30-40°C | google.com |

| Catalyst | None | google.com |

| Solvent | None | google.com |

Research on Functionalization and Analog Synthesis

The functional groups on the 4-chloro-3-methylphenol molecule, namely the hydroxyl group and the aromatic ring, allow for various chemical modifications to synthesize a range of derivatives. Research in this area focuses on creating new molecules with potentially enhanced or different properties.

Synthesis of Phenolic Phosphate (B84403) Esters

One area of derivatization involves the reaction of 4-chloro-3-methylphenol with phosphorus oxychloride (POCl₃) to form phenolic phosphate esters. ijaur.comresearchgate.netmerckmillipore.com These organophosphorus compounds are of interest for their potential applications as pesticides and in other industrial fields. ijaur.com

The synthesis can be controlled to produce either mono- or di-substituted phosphate esters. ijaur.comresearchgate.net A study by Teli et al. (2017) describes a method where 4-chloro-3-methylphenol and POCl₃ are reacted in specific ratios to yield mono-4-chloro-3-methylphenyl phosphate and di-4-chloro-3-methylphenyl phosphate. merckmillipore.comsigmaaldrich.comsigmaaldrich.com The synthesis of the di-substituted ester involves reacting 4-chloro-3-methylphenol with POCl₃ in a 2:1 ratio in dry benzene, with pyridine (B92270) added to facilitate the reaction and neutralize the hydrogen chloride byproduct. ijaur.com The hydrolysis kinetics of these esters are then studied to understand their stability and bond cleavage, which is important for assessing their environmental behavior. ijaur.comresearchgate.net

The kinetic study of the hydrolysis of mono-4-chloro, 3-methyl phenyl phosphate has been investigated across a wide pH range (1.24 to 7.46). chemistryjournal.in These studies show that the reactivity of the ester is influenced by pH, with different species (neutral, mononegative, dinegative) exhibiting different hydrolysis mechanisms. chemistryjournal.in

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of 4-chloro-3-methylphenol is dictated by its structural components: the phenolic hydroxyl group, the aromatic ring, and the chloro and methyl substituents. The hydroxyl group is acidic and can be deprotonated or undergo esterification. wikipedia.org For instance, it reacts with acetic anhydride (B1165640) in the presence of an acid catalyst to form 4-chloro-3-methylphenyl acetate. wikipedia.org

The aromatic ring is activated by the hydroxyl group, making it susceptible to electrophilic substitution, although its reactivity is also influenced by the directing effects of the chloro and methyl groups. Oxidation of 4-chloro-3-methylphenol, for example with hydrogen peroxide, can lead to the formation of a quinone intermediate, which can be further oxidized to compounds like 4-chlorocatechol. wikipedia.org The presence of the chlorine atom also allows for dehalogenation reactions. guidechem.com

Electrochemical studies further illuminate its reactivity. 4-chloro-3-methylphenol exhibits a well-defined oxidation peak, indicating that it can be electrochemically oxidized. researchgate.net The potential at which this occurs is influenced by factors like the pH of the medium and the electrode material used. researchgate.net The molecule's frontier orbital gap (the difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) helps characterize its chemical reactivity and stability. orientjchem.org The compound is noted to be incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents, and it can corrode some metals. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations

Interactions with Metallic Substrates

Corrosivity Studies with Steel, Brass, Copper, and Alloys

| Metal/Alloy | Corrosivity by 4-Chloro-3-methylthiophenol |

| Steel | Corrosive lanxess.com |

| Brass | Corrosive lanxess.com |

| Copper | Corrosive lanxess.com |

| Other Alloys | Corrosive lanxess.com |

Thermal Degradation and Decomposition Pathways

Analysis of Pyrolysis Products (e.g., hydrochloric acid, carbon oxides)

Thermal decomposition of this compound results in the release of hazardous substances. lanxess.com When subjected to heat, the compound breaks down, yielding products such as hydrochloric acid and carbon oxides. lanxess.com This decomposition pathway is a critical safety concern, as the evolution of corrosive and toxic gases necessitates careful handling and storage procedures, particularly avoiding exposure to high temperatures and open flames. lanxess.com The presence of chlorine in the molecule accounts for the formation of hydrochloric acid, while the organic carbon structure leads to the generation of carbon oxides (carbon monoxide and carbon dioxide) upon combustion.

| Pyrolysis Product | Description |

| Hydrochloric acid | A corrosive gas formed from the chlorine atom in the molecule. lanxess.com |

| Carbon oxides | Includes carbon monoxide and carbon dioxide, resulting from the breakdown of the organic structure. lanxess.com |

Electrochemical Oxidation Studies

Anodic Oxidation Mechanisms in Aqueous Solutions (e.g., Ti/SnO2-Sb/PbO2 electrodes)

The electrochemical oxidation of chlorophenols, including 4-chloro-3-methylphenol (B1668792) (CMP), has been investigated as a method for their degradation in aqueous solutions. researchgate.netnih.gov Studies utilizing Ti/SnO2-Sb/PbO2 anodes have shown that the process is effective in mineralizing the organic compound. researchgate.netnih.gov The mechanism primarily involves the action of hydroxyl radicals (•OH) and active chlorine species generated at the electrode surface. researchgate.netnih.gov

The process begins with the attack of hydroxyl radicals on the 4-chloro-3-methylphenol molecule, leading to the immediate cleavage of the chloride ion. researchgate.netnih.gov This initial step is followed by the formation of intermediates such as methyl-p-benzoquinone. researchgate.netnih.gov The liberated chloride ion can then be further oxidized to active chlorine species like hypochlorite, which also contribute to the degradation process by accelerating the ring cleavage of the aromatic intermediates. researchgate.netnih.gov Ultimately, this leads to the formation of more stable, smaller organic acids like formic acid and acetic acid, and the eventual mineralization to carbon dioxide and water. nih.gov The efficiency of this anodic oxidation is influenced by factors such as current density and the specific properties of the electrode material. researchgate.net

| Electrode Type | Key Findings in the Oxidation of Chlorophenols |

| Ti/SnO2-Sb/PbO2 | Effective for the electrochemical oxidation of 4-chloro-3-methylphenol. researchgate.netnih.gov The process is driven by hydroxyl radicals and active chlorine. researchgate.netnih.gov Leads to the cleavage of the chloride ion and formation of intermediates like methyl-p-benzoquinone. researchgate.netnih.gov |

Reaction Kinetics with Oxidizing and Reducing Agents

The reaction kinetics of this compound with various oxidizing and reducing agents are crucial for understanding its environmental fate and designing effective degradation strategies.

With oxidizing agents, the sulfur atom in the thiophenol group is a primary site of reaction. For instance, the reaction of 4-(methylthio)phenol (B156131) with oxidants can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. researchgate.net The kinetics of such reactions can be influenced by the type of oxidant and the reaction conditions. For example, the oxidation of similar sulfide (B99878) compounds has been shown to be catalyzed by transition metal oxides. researchgate.net In the context of advanced oxidation processes, radicals such as the dichloride radical anion (Cl₂•⁻) react rapidly with sulfur-containing compounds like 4-methylthiophenol, with rate constants in the order of 10⁹ M⁻¹s⁻¹. d-nb.infonih.gov This high reactivity is attributed to an electron transfer mechanism. nih.gov

Information regarding the reaction kinetics of this compound with specific reducing agents is less detailed in the provided search results. However, the general principles of organic chemistry suggest that the chloro- and thiol- functional groups could be subject to reduction under appropriate conditions. For example, the hydrogen atom, a reducing agent, can react with organic compounds by abstracting hydrogen atoms or adding to electron-rich centers. aip.org

| Reactant Type | Reaction Details | Kinetic Information |

| Oxidizing Agents (e.g., radicals) | The sulfur atom is a key reactive site, leading to sulfoxidation. researchgate.net | The reaction with the dichloride radical anion is very fast, with a rate constant around 4.7 x 10⁹ M⁻¹s⁻¹. d-nb.info |

| Reducing Agents | Potential for reduction of the chloro and thiol groups. | Specific kinetic data for this compound is not available in the search results. |

Advanced Analytical Characterization Techniques

Chromatographic Methodologies for Quantitative Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for the quantitative analysis of 4-Chloro-3-methylthiophenol. These methods offer the necessary specificity and sensitivity to detect the compound in complex sample matrices.

HPLC methods provide a robust and reliable approach for the determination of this compound. Development has focused on creating rapid and simple procedures for routine analysis.

A significant application of HPLC is the quantification of this compound, often referred to as CMP, in complex industrial and biological samples, such as metalworking fluids (MWFs) and in studies assessing its dermal penetration. researchgate.netbenthamopenarchives.com Researchers have developed rapid and simple HPLC methods to determine its concentration in commercial MWFs like Trim VX. researchgate.netbenthamopenarchives.com In one study, water was effectively used as the extraction solvent to isolate the compound from the fluid matrix. researchgate.net

This analytical method has been instrumental in preliminary dermal penetration studies, where it was used to measure the amount of this compound permeating through skin. researchgate.netbenthamopenarchives.com For instance, in an in vitro study using human epidermis, the permeability coefficient (kp) of the compound from a 20% working dilution of TRIM VX was determined to be (4.1 ± 0.8) x 10-3 cm/h. nih.gov Such studies are crucial for understanding the potential exposure and absorption of this biocide from industrial products. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Internal Standard | 2-methyl-4,6-dinitrophenol | researchgate.netbenthamopenarchives.com |

| Extraction Solvent | Water | researchgate.netbenthamopenarchives.com |

| Retention Time (CMP) | 5.56 min | researchgate.netbenthamopenarchives.com |

| Retention Time (IS) | 6.67 min | researchgate.netbenthamopenarchives.com |

| Linear Range | 62.5 - 2,500 ng·mL⁻¹ | researchgate.netbenthamopenarchives.com |

| Correlation Coefficient (r²) | 0.999 | researchgate.netbenthamopenarchives.com |

| Average Recovery | > 92% | researchgate.netbenthamopenarchives.com |

For accurate quantification, the optimization of internal standards and the determination of detection limits are critical. In the HPLC analysis of this compound from MWFs, 2-methyl-4,6-dinitrophenol has been successfully employed as an internal standard (IS). researchgate.netbenthamopenarchives.com The use of an IS helps to correct for variations in sample handling and injection volume, leading to improved precision. researchgate.net The reproducibility of the sample handling and HPLC analysis demonstrated a relative standard deviation (RSD) of less than 6%. researchgate.netbenthamopenarchives.com

The sensitivity of the method is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For this compound, the developed HPLC method achieved an LOD of 20 ng·mL⁻¹ and an LOQ of 62.5 ng·mL⁻¹. researchgate.netbenthamopenarchives.com These limits demonstrate the method's suitability for detecting trace amounts of the compound.

Table 2: Detection and Quantification Limits for this compound by HPLC

| Parameter | Value (ng·mL⁻¹) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 20 | researchgate.netbenthamopenarchives.com |

| Limit of Quantification (LOQ) | 62.5 | researchgate.netbenthamopenarchives.com |

LC-MS/MS offers enhanced selectivity and sensitivity compared to HPLC with UV detection, making it a powerful tool for analyzing environmental samples where target compounds are often present at very low concentrations. nih.gov This technique is particularly valuable for the determination of this compound and related phenolic compounds in complex matrices like water and soil. nih.govnih.gov

The analysis of environmental samples for contaminants is a common application of LC-MS/MS. researchgate.net Methods developed for similar compounds, such as 4-chloro-2-methylphenol, demonstrate the capability of LC-MS/MS for determining trace levels in both water and soil. nih.gov The high selectivity of the triple quadrupole mass spectrometer allows for direct injection of water samples in some cases, significantly increasing sample throughput. nih.gov For soil samples, extraction is necessary prior to analysis. nih.govmdpi.com LC-MS/MS methods have been validated for the quantification of related herbicides and their metabolites in soil, achieving LOQs as low as 0.01 mg/kg. nih.gov The technique's ability to monitor specific precursor-to-product ion transitions provides maximum confidence in the identification and quantification of the target analyte. nih.gov

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte before LC-MS/MS analysis. csus.edu Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from aqueous and soil samples. nih.govresearchgate.net

For the analysis of phenolic compounds in water and soil, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.govcsus.edu The general SPE protocol involves several steps:

Conditioning: The sorbent is conditioned, typically with methanol (B129727) and then with water or a buffer, to activate the stationary phase. csus.eduphenomenex.com

Loading: The sample is passed through the cartridge, where the analyte of interest is adsorbed onto the sorbent. csus.edu

Washing: The cartridge is washed with a solvent (e.g., water) to remove co-adsorbed interfering compounds. csus.eduphenomenex.com

Elution: The target analyte is eluted from the sorbent using a small volume of an organic solvent, such as methanol or acetone. csus.eduresearchgate.net

In the analysis of a related compound, 4-chloro-2-methylphenol, soil samples were extracted and then cleaned up using C18 SPE cartridges before LC-MS analysis. nih.gov This pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Electrospray Ionization (ESI) Parameter Optimization for Parent and Product Ions

Key parameters that are typically optimized include:

Capillary Voltage: This voltage, applied to the ESI needle, is critical for the formation of charged droplets. For similar small molecules, this voltage typically ranges from 3–5 kV in positive ion mode and -2.5 to -4 kV in negative ion mode.

Nebulizer Gas Pressure: This gas (usually nitrogen) aids in the formation of a fine spray of droplets. Its pressure must be optimized in conjunction with the liquid flow rate to ensure efficient droplet formation and desolvation.

Drying Gas Flow and Temperature: A heated drying gas (often nitrogen) flows counter-current to the spray to assist in solvent evaporation from the charged droplets, leading to the formation of gas-phase ions.

Fragmentor/Cone Voltage: Applying a voltage to the skimmer cone can induce in-source fragmentation. By varying this voltage, one can control the degree of fragmentation, allowing for the observation of both the parent (molecular) ion and specific product ions, which are crucial for structural elucidation.

In the case of this compound, in negative ion mode, the parent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. uni-saarland.de The fragmentation pattern would likely involve the loss of the chlorine atom or the methyl group. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. miamioh.edu Without experimental data, the exact product ions and their optimal ESI parameters remain theoretical.

Spectroscopic Techniques for Structural and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.org While a specific FTIR spectrum for this compound was not found, data for the closely related compound, 4-chloro-3-methylphenol (B1668792), allows for a detailed prediction of its vibrational modes. nist.gov

The key difference would be the presence of a thiol (S-H) group instead of a hydroxyl (O-H) group. The S-H stretching vibration is typically observed in the 2550-2600 cm⁻¹ region and is generally weaker than the broad O-H stretching band. The C-S stretching vibration appears in the 600-800 cm⁻¹ range.

The expected characteristic vibrational frequencies for this compound are detailed in the table below, based on known frequencies for its constituent functional groups and data from analogous compounds.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3100 | Aromatic C-H Stretch | C-H (Aromatic) |

| ~2850-2960 | Aliphatic C-H Stretch | C-H (Methyl) |

| ~2550-2600 | S-H Stretch | S-H (Thiol) |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | C=C (Aromatic) |

| ~1450 | Asymmetric C-H Bend | C-H (Methyl) |

| ~1380 | Symmetric C-H Bend | C-H (Methyl) |

| ~1000-1250 | In-plane C-H Bend | C-H (Aromatic) |

| ~1090 | C-Cl Stretch | C-Cl |

| ~600-800 | C-S Stretch | C-S |

| ~690-900 | Out-of-plane C-H Bend | C-H (Aromatic) |

This table is generated based on typical infrared absorption frequencies for functional groups and is predictive for this compound.

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is used to study the optical properties of materials by measuring their absorption of light across this range of the electromagnetic spectrum. This analysis is crucial for determining the electronic transitions within a molecule and identifying its transparency window, which is defined by the lower cut-off wavelength.

For the analogous compound 4-Chloro-3-Methylphenol, an optical absorption spectrum recorded between 200-800 nm showed very low absorbance in the visible region. researchgate.net This high optical transparency culminates in a lower cut-off wavelength determined to be at 283 nm. nist.govresearchgate.net Below this wavelength, the molecule begins to strongly absorb UV radiation, corresponding to π → π* electronic transitions in the aromatic ring. This transparency in the visible spectrum makes it a candidate for certain optical device applications. researchgate.net

For this compound, the presence of the sulfur atom, a chromophore, is expected to influence the optical absorption properties. Sulfur's lone pair electrons can participate in n → π* transitions, which may shift the absorption profile and the cut-off wavelength compared to its phenol (B47542) analog.

| Parameter | Value | Compound | Source(s) |

| Lower Cut-off Wavelength | 283 nm | 4-Chloro-3-Methylphenol | researchgate.net, nist.gov |

| Optical Band Gap | 4.28 eV | 4-Chloro-3-Methylphenol | nist.gov |

This data pertains to the analogous compound 4-Chloro-3-Methylphenol.

X-ray Diffraction Studies of Crystalline Structures

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the unit cell dimensions and crystal system.

While SCXRD data for this compound itself is not available, analysis of closely related compounds provides strong indications of its likely crystalline structure. A study of 4-Chloro-3-Methylphenol confirmed that it crystallizes in the monoclinic system with the space group P21. nist.govresearchgate.net Similarly, the compound 4-chloro-thiophenol has also been shown to crystallize in a monoclinic system, with the space group P21/n. researchgate.net The consistency in the crystal system across these analogs suggests that this compound is also likely to adopt a monoclinic structure.

The detailed lattice parameters for these analogous compounds are presented below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |

| 4-Chloro-3-Methylphenol | Monoclinic | P21 | 10.6998 | 14.2926 | 8.7105 | 90 | 90 | 90 | researchgate.net, nist.gov |

| 4-chloro-thiophenol | Monoclinic | P21/n | 5.7461 | 9.7601 | 5.7466 | 90 | 95.869 | 90 | researchgate.net |

This table presents experimental data for compounds structurally analogous to this compound.

Mechanical Property Assessment

The mechanical properties of a crystalline material, such as its hardness, are important for its handling and potential applications. Microhardness studies are often performed using techniques like the Vickers indentation method to assess a material's resistance to plastic deformation.

Research on single crystals of 4-Chloro-3-Methylphenol involved microhardness testing. researchgate.net The results of these studies led to the classification of the crystal as a soft material. researchgate.net The work hardening coefficient, or Meyer's index ('n'), was calculated from the relationship between the applied load (P) and the indentation diagonal length (d). For 4-Chloro-3-Methylphenol, the value of 'n' was determined to be 1.82. researchgate.net According to established criteria, materials with 'n' > 1.6 are categorized as soft materials. researchgate.net This indicates that 4-Chloro-3-Methylphenol has a relatively low resistance to localized plastic deformation. Given the structural similarity, it is plausible that this compound would exhibit comparable soft material characteristics.

Microhardness Studies via Vickers Pyramidal Indentation

Limited information is publicly available regarding the specific microhardness of this compound as determined by Vickers pyramidal indentation. Extensive searches of scientific literature and materials science databases did not yield specific studies detailing the Vickers hardness number (VHN) for this compound.

The Vickers hardness test is a standard method for measuring the hardness of materials. It involves indenting the test material with a diamond indenter, in the form of a right pyramid with a square base and a specified angle between opposite faces, under a specific load. The two diagonals of the indentation left in the surface of the material after removal of the load are measured and their average is calculated. The area of the sloping surface of the indentation is then calculated to determine the Vickers hardness.

While direct data for this compound is not available, the methodology for such a study would involve applying a range of loads to a prepared sample of the compound and measuring the resulting indentation diagonals. The Vickers hardness number would then be calculated for each load. This would provide valuable information about the material's resistance to plastic deformation.

Further experimental research is required to determine the microhardness characteristics of this compound. Such studies would contribute to a more comprehensive understanding of its mechanical properties.

Biological Activity and Mechanistic Investigations

Antimicrobial and Disinfectant Action Mechanisms

While specific studies on the broad-spectrum efficacy and pH-dependent activity of 4-chloro-3-methylthiophenol are not extensively detailed in the available research, the general principles of antimicrobial action for phenolic compounds provide a foundational understanding.

Broad-Spectrum Efficacy against Gram-Positive and Gram-Negative Bacteria, Fungi, and Yeast

Phenolic compounds and their derivatives are known to exhibit a wide range of antimicrobial activities. For instance, derivatives of 4-chloro-3-nitrophenylthiourea have demonstrated significant antibacterial activity against both standard and hospital strains of Gram-positive bacteria, with MIC values ranging from 0.5-2 μg/mL. nih.gov Some of these derivatives were also effective against Mycobacterium tuberculosis. nih.gov Generally, the antimicrobial efficacy of such compounds extends to Gram-negative bacteria and various fungi and yeasts, although the potency can vary. mdpi.comresearchgate.netmdpi.comnih.gov The action of these agents is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.

pH-Dependent Activity Profiles

The antimicrobial efficacy of various substances can be significantly influenced by pH. For many antimicrobial agents, a shift in pH can alter their chemical form and, consequently, their ability to interact with microbial cells. For example, the antimicrobial effect of some compounds is enhanced in acidic conditions, while others may show increased activity in alkaline environments. nih.govscielo.brresearchgate.net This pH dependency is a critical factor in their application as disinfectants and antiseptics, as the local environment can impact their effectiveness. For instance, the bactericidal activity of some antiseptics shows a significant increase in efficacy at higher pH levels. nih.gov

Molecular and Cellular Target Interactions

Detailed mechanistic studies have been conducted on analogs of this compound, such as 4-chloro-m-cresol (4-CmC) and 4-chloro-3-ethylphenol (4-CEP). These investigations have shed light on their interactions with key cellular components, particularly within muscle tissues.

Ryanodine Receptor Agonism and Intracellular Calcium Release Modulation

Research has identified 4-chloro-m-cresol (4-CmC) and its analogue 4-chloro-3-ethylphenol (4-CEP) as potent agonists of the ryanodine receptor (RyR), a critical channel for calcium release from the sarcoplasmic reticulum in muscle cells. nih.govnih.gov These compounds can induce a significant release of intracellular Ca2+ at concentrations approximately 10-fold lower than caffeine, another well-known RyR agonist. nih.gov

In studies using single mouse skeletal muscle fibers, both 4-CmC and 4-CEP were shown to increase the resting myoplasmic free Ca2+ concentration in a dose-dependent manner. nih.gov This effect is a direct result of their action on the ryanodine receptors, leading to the opening of the channel and the subsequent efflux of calcium into the cytoplasm. nih.gov Interestingly, 4-CEP was found to be more potent than 4-CmC in this regard. nih.gov

| Compound | Effect on Resting Myoplasmic Free [Ca2+] | Potency Comparison |

| 4-chloro-m-cresol (4-CmC) | Dose-dependent increase | Less potent than 4-CEP |

| 4-chloro-3-ethylphenol (4-CEP) | Dose-dependent increase | More potent than 4-CmC and caffeine |

This targeted action on ryanodine receptors makes these compounds valuable tools for studying excitation-contraction coupling in skeletal muscles. nih.gov

Induction of Muscle Contracture in Susceptible Biological Tissues

A direct consequence of the increased intracellular calcium concentration induced by these compounds is the induction of muscle contracture, particularly in tissues susceptible to malignant hyperthermia (MH). nih.govnih.gov Malignant hyperthermia is a pharmacogenetic disorder where exposure to certain agents triggers an uncontrolled release of calcium in skeletal muscle.

In vitro contracture tests on muscle specimens from MH-susceptible swine demonstrated that 4-chloro-3-ethylphenol (4-CEP) produced contractures in a concentration-dependent manner, while it had no such effect on normal muscle specimens. nih.gov Similarly, studies on human skeletal muscles revealed that contractures were significantly greater in MH-susceptible tissues compared to non-susceptible ones across a range of 4-CEP concentrations. nih.gov

| Tissue Type | Response to 4-chloro-3-ethylphenol (4-CEP) |

| MH-Susceptible Porcine Muscle | Concentration-dependent contractures |

| MH-Normal Porcine Muscle | No contracture generation |

| MH-Susceptible Human Muscle | Significantly greater contractures |

| MH-Nonsusceptible Human Muscle | Minimal contractures |

High concentrations of 4-CmC (1 mM) or 4-CEP (500 μM) can lead to a large and irreversible increase in resting intracellular calcium, resulting in sustained muscle contracture. nih.gov

Influence on Enzymatic Pathways and Metabolic Processes

The influence of chlorinated aromatic compounds on enzymatic pathways and metabolic processes is an area of active research. While direct studies on this compound are limited, research on related compounds like 4-chlorobiphenyl (PCB3) provides some insights into potential metabolic transformations.

The metabolism of 4-chlorobiphenyl in HepG2 cells involves oxidation to hydroxylated metabolites. nih.gov A key intermediate, 3',4'-dihydroxy-4-chlorobiphenyl, can be oxidized to a reactive quinone. nih.gov This central metabolite is also subject to methylation, sulfation, and glucuronidation. nih.gov Such metabolic processes can alter the biological activity and toxicity of the parent compound. Metabolomic analyses have also revealed that exposure to 4-chlorobiphenyl can alter endogenous metabolic pathways, including those related to amino acids, vitamin A, and bile acid biosynthesis. nih.gov

Unlike caffeine, 4-chloro-m-cresol (4-CmC) does not appear to affect the activity of the sarcoplasmic reticulum Ca2+ pump or the Ca2+ sensitivity of myofibrils, suggesting a specific action on the ryanodine receptor. nih.gov

Effects on Cell Membrane Integrity and Functionality

Research into a series of novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which contain a core structure derived from this compound, has demonstrated significant effects on the cell membrane integrity of cancer cells. These effects are key indicators of induced apoptosis, a form of programmed cell death.

One of the earliest signs of apoptosis is a compromise in the mitochondrial membrane potential (ΔΨm). In healthy cells, the dye JC-1 accumulates in mitochondria and emits red fluorescence. However, in apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains in a monomeric form and emits green fluorescence mdpi.com. Studies on compound 24 in this series, 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine, confirmed its ability to induce a decrease in mitochondrial membrane potential in cancer cells mdpi.com.

Another critical event in early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This exposed phosphatidylserine can be detected by Annexin V, which has a high affinity for it mdpi.com. Treatment of MCF-7 and HCT-116 cancer cell lines with compound 24 led to a dose-dependent increase in the population of apoptotic cells, as detected by Annexin V staining. This effect was observed at concentrations of 10 μM and was more pronounced at 25 μM mdpi.com.

These findings indicate that derivatives of this compound can disrupt the integrity and normal function of cell membranes, particularly the mitochondrial membrane, leading to the initiation of the apoptotic cascade in cancer cells.

| Cell Line | Concentration | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 μM | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 25 μM | Improved induction of apoptosis |

| HCT-116 (Colon Cancer) | 10 μM | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 25 μM | Improved induction of apoptosis |

| HeLa (Cervical Cancer) | 25 μM | Significantly increased level of late apoptotic cells |

Modulation of Protein Kinase Enzymatic Activity (e.g., p70S6, Akt kinases)

Based on the available search results, there is no information available regarding the direct effects of this compound on the enzymatic activity of protein kinases such as p70S6 and Akt kinases.

Potential to Alter Steroid Hormone Synthesis (e.g., Estradiol, Progesterone)

Based on the available search results, there is no information available regarding the potential of this compound to alter the synthesis of steroid hormones such as estradiol and progesterone.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature, no specific data or research findings could be located for the chemical compound This compound (CAS: 7356-32-3) pertaining to the requested topics of its environmental fate, degradation pathways, and remediation.

The searches conducted for the specified outline points did not yield relevant results for this particular compound. The requested information covers highly specific areas of environmental science, including:

Biodegradation and Environmental Persistence:

Microbial degradation by cultures from soil, compost, river mud, or refinery waste.

Adsorption and mobility in soil and sediment.

Recalcitrance to degradation in wastewater treatment.

Abiotic Transformation Processes:

Atmospheric degradation by hydroxyl radicals.

Direct photolysis under sunlight.

It is critical to distinguish This compound from the similarly named but chemically distinct compound, 4-Chloro-3-methylphenol (B1668792) (also known as p-Chloro-m-cresol, CAS: 59-50-7). The former is a thiophenol containing a sulfur atom in its functional group (-SH), while the latter is a phenol (B47542) with an oxygen atom (-OH). This difference in atomic composition leads to significantly different chemical properties and environmental behaviors, making data for the phenol variant inapplicable to the thiophenol subject of this article.

Due to the lack of available scientific studies on the environmental fate of this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline and quality standards.

Environmental Fate, Degradation Pathways, and Remediation Studies

Abiotic Transformation Processes

Advanced Oxidation Processes (AOPs) for Aqueous Medium Remediation

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants in water. While specific studies on 4-chloro-3-methylthiophenol are limited, research on analogous compounds such as 4-chloro-3-methylphenol (B1668792) (CMP) and 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) provides valuable insights into potential degradation kinetics and pathways. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can mineralize complex organic molecules.

The combination of ultraviolet (UV) irradiation and ozone (O₃) has demonstrated a pronounced synergistic effect in the degradation of chlorinated phenolic compounds. For the related compound 4-chloro-3,5-dimethylphenol (PCMX), the UV/O₃ process was shown to achieve nearly complete removal of total organic carbon (TOC) within 75 minutes, a significant improvement over ozonation or UV photolysis alone. fluorochem.co.uk This synergy arises from the photolysis of aqueous ozone, which enhances the production of hydroxyl radicals, the primary oxidant in the degradation process.

The efficiency of the UV/O₃ process is influenced by several operational parameters. Studies on PCMX revealed that the mineralization rate increased with a higher ozone dosage and lower initial concentrations of the pollutant. fluorochem.co.uk An optimal pH of 4.0 and a temperature of 20°C were identified for maximizing degradation, reflecting the complex interplay between ozone solubility, reaction rates, and radical formation. fluorochem.co.uk Similarly, research on the catalytic ozonation of 4-chloro-3-methylphenol (CMP) using a zinc-carbon nanotube (Zn-CNTs) system showed a total organic carbon (TOC) removal rate constant of 0.29 min⁻¹, which was significantly higher than the 0.059 min⁻¹ observed with ozonation alone. This enhancement was attributed to the in-situ generation of hydrogen peroxide (H₂O₂), which further promotes hydroxyl radical formation.

Table 1: Kinetic and Operational Parameters for AOP Treatment of Related Chlorinated Phenols

| Parameter | Compound | System | Finding | Reference |

|---|---|---|---|---|

| TOC Removal | 4-chloro-3,5-dimethylphenol (PCMX) | UV/O₃ | Near complete removal in 75 minutes | fluorochem.co.uk |

| Optimal pH | 4-chloro-3,5-dimethylphenol (PCMX) | UV/O₃ | 4.0 | fluorochem.co.uk |

| Optimal Temperature | 4-chloro-3,5-dimethylphenol (PCMX) | UV/O₃ | 20°C | fluorochem.co.uk |

| TOC Removal Rate Constant | 4-chloro-3-methylphenol (CMP) | Zn-CNTs/O₃ | 0.29 min⁻¹ |

| TOC Removal Rate Constant | 4-chloro-3-methylphenol (CMP) | O₃ only | 0.059 min⁻¹ | |

This table presents data for compounds structurally similar to this compound to provide insight into potential remediation processes.

The degradation of chlorinated phenols via AOPs proceeds through a series of intermediate products before eventual mineralization to CO₂, H₂O, and inorganic ions. For the ozonation of 4-chlorophenol (B41353) (4CP), a related compound, the primary degradation route involves hydroxylation, leading to the formation of 4-chlorocatechol. Further oxidation can lead to the opening of the aromatic ring and the formation of short-chain carboxylic acids.

In the UV/O₃ treatment of 4-chloro-3,5-dimethylphenol (PCMX), several aromatic intermediates have been identified using gas chromatography/mass spectrometry (GC/MS). These include 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. fluorochem.co.uk The identification of these intermediates suggests a degradation pathway initiated by hydroxyl radical attack on the aromatic ring, followed by hydroxylation, demethylation, and subsequent ring cleavage. fluorochem.co.uk Similarly, the degradation of CMP in a catalytic ozonation system was found to proceed through various intermediates, indicating a complex reaction pathway.

Table 2: Identified Degradation Intermediates of Related Chlorinated Phenols in AOPs

| Parent Compound | AOP System | Identified Intermediates | Reference |

|---|---|---|---|

| 4-chlorophenol (4CP) | Ozonation | 4-chlorocatechol, Hydroquinone |

This table presents data for compounds structurally similar to this compound to propose potential degradation intermediates.

Ecotoxicological Implications and Bioaccumulation Research

A thorough review of available scientific literature reveals a significant lack of specific data on the ecotoxicological effects and bioaccumulation potential of this compound. Safety data sheets for the compound explicitly state that no toxicological data is available. This data gap prevents a detailed assessment of its risk to aquatic ecosystems. For context, information on the structurally similar compound 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC) indicates high toxicity to aquatic life. However, due to the difference in the functional group (phenol vs. thiophenol), these data cannot be directly extrapolated to this compound.

There is no specific data available in the reviewed literature regarding the acute or chronic toxicity of this compound to fish, aquatic invertebrates, or aquatic plants.

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism Type | Test Type | Endpoint (e.g., LC₅₀, EC₅₀) | Value | Reference |

|---|---|---|---|---|

| Fish | Acute | Data not available | Data not available | |

| Fish | Chronic | Data not available | Data not available | |

| Invertebrates | Acute | Data not available | Data not available | |

| Invertebrates | Chronic | Data not available | Data not available | |

| Aquatic Plants | Acute | Data not available | Data not available |

Bioaccumulation Potential in Aquatic Biota (e.g., fish fatty tissues)

There is no specific research available to assess the bioaccumulation potential of this compound in aquatic organisms such as fish. While the related compound 4-chloro-3-methylphenol is noted to have the potential to accumulate in the fatty tissues of carp, similar studies on this compound have not been identified. A safety data sheet for an isomeric compound, 2-Chloro-6-methylthiophenol, suggests it may have some potential to bioaccumulate, but this cannot be considered conclusive for this compound.

Table 4: Bioaccumulation Potential of this compound

| Biota | Tissue | Parameter (e.g., BAF, BCF) | Value | Reference |

|---|

Computational and Theoretical Studies

Electronic Structure Calculations and Molecular Dynamics Simulations

Computational studies, including electronic structure calculations and molecular dynamics simulations, offer valuable insights into the fundamental properties of 4-Chloro-3-methylthiophenol. While specific studies focusing solely on this compound are limited, related research on similar thiophenol derivatives provides a framework for understanding its behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to scrutinize the electronic structure and optical properties of molecules. For instance, studies on thiophenolato bridged dirhenium(III,III) complexes, which involve ligands like 4-methylthiophenol and 4-chlorothiophenol, demonstrate the application of these methods. tandfonline.comscispace.comfigshare.com Such calculations help in understanding the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which are crucial for determining the electronic and reactive properties of a molecule. scispace.comfigshare.com

Molecular dynamics simulations can further elucidate the conformational dynamics and interactions of this compound in different environments. rsc.org These simulations model the movement of atoms and molecules over time, providing a dynamic picture of its behavior, which is essential for predicting its interactions with biological macromolecules or its fate in the environment.

In Silico Modeling for Biological Activity Prediction

In silico modeling has become an indispensable tool in drug discovery and development for predicting the biological activity of chemical compounds.

Ligand-Protein Docking for Kinase Inhibitor Design

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Kinases are a family of enzymes that play a key role in cell signaling, and their dysregulation is often associated with cancer. nih.govrsc.org

Theoretical Prediction of Reactivity and Degradation Mechanisms

Theoretical methods are also employed to predict the reactivity of chemical compounds and their degradation pathways in the environment. This is particularly important for assessing the environmental impact of industrial chemicals.

The reactivity of a molecule can be predicted by analyzing its electronic structure. For instance, the energies of the HOMO and LUMO can indicate a molecule's susceptibility to electrophilic or nucleophilic attack. upertis.ac.id Computational models like CATABOL can be used to predict the biodegradation of organic compounds and identify potentially persistent catabolic intermediates. rivm.nl

Studies on the degradation of similar compounds, such as 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), provide insights into the potential degradation pathways of this compound. nih.govresearchgate.net Advanced oxidation processes, like the combination of UV irradiation and ozone, have been shown to be effective in the mineralization of such compounds. nih.gov The degradation process often involves the formation of various intermediates, which can be identified using techniques like gas chromatography/mass spectrometry. nih.gov By understanding these degradation mechanisms, more effective strategies for the removal of such pollutants from the environment can be developed. For instance, the degradation of 4-chloro-3-methyl phenol (B47542) (CMP) has been shown to be enhanced by a Zn-CNTs/O3 system. nih.gov

Emerging Research Areas and Future Perspectives

Development of Novel Applications in Pharmaceutical and Agrochemical Intermediates

The value of a chemical is often defined by its utility as a building block for more complex, high-value molecules. Thiophenol derivatives, particularly those with halogen and alkyl substitutions, are recognized as crucial intermediates in the synthesis of new pharmaceutical and agrochemical agents. An isomer, 3-Chloro-4-(methylthio)phenol, has been noted for its potential as a candidate for developing new herbicides or fungicides. The reactivity of the thiol (-SH) group, combined with the electronic effects of the chlorine atom, makes 4-Chloro-3-methylthiophenol a versatile precursor for creating diverse molecular libraries.

Research into related structures underscores this potential. For instance, an improved, high-yield synthesis was recently developed for N-(4-chloro-3-mercaptophenyl)picolinamide, a direct thiophenol precursor to a PET (Positron Emission Tomography) radioligand. This highlights the role of such compounds in creating sophisticated diagnostic tools for medical research, in this case for studying the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which is a target for conditions like Parkinson's disease.

Furthermore, substituted thiophenols are integral reactants in the synthesis of novel compounds with potent biological activity. Studies have shown that reacting substituted thiophenols with chloroquinolines can produce derivatives with significant antiproliferative activity against various cancer cell lines. Similarly, research on furo[2,3-d]pyrimidine-based scaffolds as potential inhibitors for the PI3K-α enzyme, a key target in pancreatic cancer, revealed that derivatives incorporating a methylthio (-SCH3) group demonstrated notable inhibitory effects. These findings collectively suggest a promising future for this compound as a key intermediate for a new generation of targeted therapeutics.

Table 1: Potential Applications of Chloro-Thiophenol Derivatives in Bioactive Compounds

| Application Area | Target/Function | Example from Related Compounds | Source(s) |

| Agrochemical | Herbicidal / Fungicidal | Potential activity of chloro-methylthio-phenol isomers. | |

| Pharmaceutical (Diagnostics) | PET Ligand Precursor | Synthesis of a precursor for an mGluR4 PET radioligand. | |

| Pharmaceutical (Oncology) | Antiproliferative Agents | Synthesis of quinoline (B57606) derivatives with anticancer properties. | |

| Pharmaceutical (Oncology) | PI3K-α Enzyme Inhibition | Furo[2,3-d]pyrimidine derivatives with methylthio groups show inhibitory activity. |

Research on Advanced Materials Applications (e.g., Non-linear Optical Materials)

The field of materials science is constantly seeking new organic molecules with unique physical properties. Organic non-linear optical (NLO) materials have garnered significant attention for their potential use in high-speed optical communications, data processing, and sensing technologies. These materials can efficiently alter the properties of light, such as its wavelength and refractive index, which is crucial for advanced photonic devices. The NLO response in organic molecules often arises from highly movable π-electrons within their structure.

While direct research on the NLO properties of this compound is not yet published, studies on its direct structural analogue, 4-Chloro-3-methylphenol (B1668792), provide a compelling case for future investigation. Researchers successfully grew single crystals of 4-Chloro-3-methylphenol and characterized their NLO properties. These studies confirmed the compound belongs to a crystal system conducive to NLO effects and measured key optical parameters.

Given the close structural similarity, it is hypothesized that this compound could also exhibit interesting NLO properties. The presence of the sulfur atom (thio- group) in place of oxygen could potentially enhance certain NLO characteristics due to sulfur's different electronic and polarizability features. This makes this compound a prime candidate for synthesis and crystallization to explore its potential as a novel NLO material.

Table 2: NLO and Crystal Properties of the Analogue Compound 4-Chloro-3-methylphenol

| Property | Finding | Source(s) |

| Material | Single crystal of 4-Chloro-3-methylphenol | |

| Growth Method | Low-temperature solution growth (slow evaporation) with ethanol (B145695) solvent | |

| Crystal System | Monoclinic | |

| Space Group | P21 | |

| Application Investigated | Non-Linear Optics (NLO) | |

| Mechanical Property | Classified as a soft material based on microhardness studies. |

Investigation of Sustainable Remediation Technologies for Contaminated Environments

The increasing use of complex organic chemicals raises concerns about their environmental fate. Organosulfur compounds, including thiophenol derivatives, can enter wastewater streams and pose biodegradation challenges. For instance, the related compound 3-methyl-4-methylthiophenol has been identified as a degradation product of the organophosphorus insecticide fenthion, indicating that such molecules can persist as environmental contaminants. This necessitates the development of effective and sustainable remediation technologies.

A promising avenue of research is bioremediation, which uses microorganisms to break down pollutants. A recent study on the biodegradation of organosulfur compounds in wastewater bioreactors provided significant insights. It was found that supplementing the environment with an additional carbon source dramatically improved the removal of total sulfur. This process enriches the growth of specific functional bacteria, such as Thiobacillus, which are involved in sulfur metabolism.

Crucially, the study revealed that the metabolic pathway could be influenced by the conditions. With no external carbon source, organosulfur compounds were primarily oxidized to sulfate (B86663) (SO₄²⁻), which accumulated. However, the addition of a carbon source shifted the metabolism towards assimilation, where the sulfur was incorporated into amino acids, representing a more sustainable and complete form of remediation. These findings suggest that bioreactors utilizing specific microbial communities under controlled nutrient conditions could be a viable technology for environments contaminated with this compound.

Q & A

Basic: What are the recommended methods for synthesizing 4-Chloro-3-methylthiophenol?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Thiolation of chlorinated precursors : React 4-chloro-3-methylphenol with thiourea or P₂S₅ under controlled conditions to replace the hydroxyl group with a thiol (-SH) moiety. Monitor reaction progress via TLC or GC-MS .

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via melting point analysis (expected range: 60–70°C, similar to structurally related chlorophenols ).

Basic: How should researchers handle and store this compound safely?

Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents due to the thiol group’s reactivity .

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Solubility in water is low (~3.8 g/L at 20°C), so avoid aqueous waste disposal; instead, use approved organic solvent waste systems .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- NMR : Use H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass spectrometry : Electron ionization (EI-MS) can detect molecular ion peaks at m/z 158–160 (M) with isotopic patterns consistent with Cl and S atoms .

- IR spectroscopy : Identify thiol (-SH) stretches at 2550–2600 cm and C-Cl vibrations at 550–650 cm .

Advanced: How can conflicting reactivity data for this compound be resolved?

Answer:

- Controlled kinetic studies : Compare reaction rates under varying conditions (e.g., pH, temperature) to isolate competing pathways (e.g., oxidation vs. nucleophilic substitution) .

- Computational modeling : Use DFT calculations to predict thermodynamic favorability of reaction intermediates, cross-referenced with experimental HPLC or GC-MS data .

Advanced: What strategies optimize trace detection of this compound in environmental samples?

Answer:

- Sample pre-concentration : Solid-phase extraction (SPE) with C18 cartridges improves detection limits in water matrices .

- Analytical methods :

Advanced: What are key considerations in ecotoxicological studies of this compound?

Answer:

- Model organisms : Use Daphnia magna or Danio rerio for acute toxicity assays (LC determination). Note potential bioaccumulation due to lipophilicity (logP ≈ 2.5–3.0) .

- Metabolite identification : Employ LC-QTOF-MS to detect sulfoxide or disulfide derivatives, which may contribute to long-term environmental persistence .

Advanced: How can researchers address discrepancies in reported physical properties (e.g., solubility)?

Answer:

- Standardized measurements : Replicate solubility tests (e.g., shake-flask method) in buffered solutions (pH 4–9) to account for ionization effects .

- Inter-laboratory validation : Compare data across institutions using certified reference materials (e.g., EPA Method 528 for chlorophenols ).

Basic: What literature search strategies are recommended for studying this compound?

Answer:

- Keyword optimization : Combine terms like “this compound synthesis,” “thiophenol derivatives toxicity,” and “chlorinated thiols NMR” in databases (PubMed, SciFinder) .

- Toxicology databases : Review ATSDR profiles for structurally related chlorophenols (e.g., 2,4,6-trichlorophenol) to infer hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.